2-(Methylamino)ethyl 2-(bromomethyl)benzoate
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Overview
Description
2-(Methylamino)ethyl 2-(bromomethyl)benzoate is an organic compound with the molecular formula C11H14BrNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with 2-(methylamino)ethanol, and a bromomethyl group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)ethyl 2-(bromomethyl)benzoate typically involves the esterification of 2-(bromomethyl)benzoic acid with 2-(methylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)ethyl 2-(bromomethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ester group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Scientific Research Applications
2-(Methylamino)ethyl 2-(bromomethyl)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Properties
CAS No. |
64398-77-2 |
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Molecular Formula |
C11H14BrNO2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-(methylamino)ethyl 2-(bromomethyl)benzoate |
InChI |
InChI=1S/C11H14BrNO2/c1-13-6-7-15-11(14)10-5-3-2-4-9(10)8-12/h2-5,13H,6-8H2,1H3 |
InChI Key |
ZNZUVWBXPOGVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC(=O)C1=CC=CC=C1CBr |
Origin of Product |
United States |
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